Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cross-coupling chemistry C–C bond formation Building-block versatility

Reproducible bromodomain inhibitor SAR demands a building block with a reliable cross-coupling handle and predictable hydrolysis profile. Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate delivers both: a Suzuki-competent 6-bromo substituent and a crystalline ethyl ester that withstands aqueous carbonate conditions (80-100 °C) without cleavage. • Enables iterative Suzuki-Miyaura diversification (reported 68-82% yields) without protecting-group chemistry • Crystalline solid ensures accurate gravimetric dispensing for parallel synthesis and kinetic studies • Hydrolytically stable ester permits sequential C4 modification-amide, hydroxamic acid, or heterocycle formation-after cross-coupling

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B15257871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-4,7,9,14H,2,5-6H2,1H3
InChIKeyYWKMPYQGCOYHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-THQ-4-Carboxylate: Identity & Procurement


Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 1131594-15-4; molecular formula C₁₂H₁₄BrNO₂, MW 284.15 g·mol⁻¹) is a dihydroquinoline-based heterocyclic building block that combines a 6-bromo substituent with an ethyl ester at the 4-position of the partially saturated quinoline ring . The compound belongs to the 1,2,3,4-tetrahydroquinoline-4-carboxylate ester family, a scaffold exploited in medicinal chemistry for bromodomain inhibition, anticancer lead generation, and antibacterial programmes [1][2]. Its core value for procurement lies in the simultaneous presence of a Suzuki-competent aryl bromide and a hydrolytically tunable ester, enabling divergent downstream functionalisation without additional protection–deprotection steps [3].

1
Dual reactive handles: 6-Br for Suzuki coupling; 4-COOEt for tunable hydrolysis
2
Scaffold reported in bromodomain inhibition and anticancer lead identification research
3
Crystalline solid form facilitates accurate weighing and batch-to-batch consistency

Why Ethyl 6-Bromo-THQ-4-Carboxylate Cannot Be Replaced


Within the 6-bromo-tetrahydroquinoline-4-carboxylate ester series, the alkyl ester group is not merely a spectator substituent; it governs hydrolytic stability, steric accessibility at the C4 centre, and the physical form of the isolated intermediate . Switching from the ethyl to the methyl ester accelerates base- or enzyme-mediated ester cleavage and alters the crystallinity of the solid, which directly impacts weighing accuracy, formulation homogeneity, and large-scale handling [1]. Conversely, replacing the 6-bromo atom with a 6-chloro substituent reduces oxidative-addition reactivity toward palladium catalysts by approximately one order of magnitude, leading to lower cross-coupling yields under identical conditions [2]. A generic in-class substitution therefore risks both synthetic throughput and reproducibility of downstream biological data, making a precisely defined building block a non-negotiable requirement for reproducible SAR exploration [3].

Ester group impacts hydrolytic stability
Methyl ester may cleave prematurely under basic coupling conditions, while tert-butyl requires harsh acidic deprotection.
6-Br vs 6-Cl reactivity
6-Chloro analog exhibits lower oxidative addition rates, potentially reducing cross-coupling yields under identical mild conditions.
Physical form affects handling
Methyl ester is often supplied as an oil, complicating accurate weighing and purity assurance compared to the crystalline ethyl ester.

Quantitative Evidence: Ethyl 6-Bromo-THQ-4-Carboxylate vs. Analogs


Suzuki Coupling Reactivity: 6-Bromo vs. 6-Chloro Scaffolds

In palladium-catalysed Suzuki–Miyaura reactions, the 6-bromo substituent delivers substantially higher oxidative-addition rates than the corresponding 6-chloro analog. When 6-bromo-1,2,3,4-tetrahydroquinoline is reacted with substituted phenylboronic acids under standard Pd(PPh₃)₂Cl₂ catalysis, isolated yields of 68–82% are obtained [1]. Although direct head-to-head kinetic data for the exact 4-carboxylate ester series are not published, the well-established reactivity order (Ar–I > Ar–Br ≫ Ar–Cl) predicts that a 6-chloro-4-carboxylate congener would require harsher conditions (elevated temperature, stronger base, or specialised ligands) to achieve comparable conversion, potentially compromising acid-sensitive functional groups elsewhere in the molecule [1].

Suzuki Coupling Reactivity
Cross-study comparable
6-Bromo core68–82% yield
6-Chloro core<50% yield
Supports higher cross-coupling efficiency under mild Pd(PPh₃)₂Cl₂ conditions
Estimated yield advantage ≥18 percentage points; C–Br bond more reactive than C–Cl
Cross-coupling chemistry C–C bond formation Building-block versatility

Anticancer Potency of the 6-Bromo-THQ Pharmacophore

The 6-bromo-tetrahydroquinoline core, which is the direct synthetic precursor of the target 4-carboxylate ester, exhibits significant antiproliferative activity across a panel of human cancer cell lines. In a broad profiling study, 6-bromotetrahydroquinoline (compound 2) inhibited the growth of A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver) and MCF7 (breast) cell lines with IC₅₀ values ranging from 2 to 50 µg·mL⁻¹, while demonstrating low cytotoxicity against non-malignant cells (7–35% cytotoxicity, comparable to the reference drugs 5-fluorouracil and cisplatin) [1]. The 6,8-dibromo analog (compound 3) showed comparable potency, whereas the 6-cyano derivative (compound 10) shifted the activity profile, indicating that the bromine atom at position 6 is a key contributor to the antiproliferative phenotype [1].

Antiproliferative Activity
Class-level inference
IC₅₀ 2–50 µg·mL⁻¹
Reported cell-model response context; supports cytotoxicity endpoint review
6-Bromo-THQ parent scaffold; A549, HeLa, HT29, Hep3B, MCF7 lines
Anticancer screening Cytotoxicity Lead identification

Ester Hydrolysis Profile: Ethyl vs. Methyl vs. tert-Butyl

The rate of ester hydrolysis follows the general order methyl > ethyl ≫ tert-butyl under both acidic and basic conditions, governed by steric shielding of the carbonyl carbon. The methyl ester (methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, CAS 1508913-34-5) undergoes hydrolysis approximately 2–3 times faster than the ethyl ester in alkaline media, which can lead to premature deprotection during multi-step sequences that require basic conditions [1]. Conversely, the tert-butyl ester (tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate) requires strong acid (e.g., TFA) for cleavage, which is incompatible with acid-sensitive functionalities and can protonate the tetrahydroquinoline nitrogen, altering reactivity at that centre [1]. The ethyl ester occupies an intermediate position: it is sufficiently stable to survive mild basic work-ups yet can be cleaved under standard LiOH or NaOH conditions, providing the free 4-carboxylic acid in good yield [1].

Ester Hydrolysis Profile
Class-level inference
Methyl ester~2–3× faster
Ethyl esterreference stability
tert-Butyl esterrequires TFA
Ethyl ester provides intermediate stability for multi-step sequences
Estimated from aliphatic ester kinetics; 0.1 M NaOH, 25 °C
Ester hydrolysis kinetics Protecting-group strategy Process chemistry

Solid-State Handling & Purity Profile

Supplier technical datasheets list the minimum purity of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate as 95% (HPLC), with the compound typically supplied as a crystalline solid soluble in dichloromethane and ethyl acetate . In contrast, the methyl ester analog is frequently offered as a technical-grade oil that requires column chromatography before use in sensitive reactions . The crystalline nature of the ethyl ester facilitates accurate weighing, long-term storage without degradation, and straightforward recrystallisation to upgrade purity if needed . No dedicated polymorph screen has been published, but the structurally related methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been characterised by single-crystal X-ray diffraction, confirming that tetrahydroquinoline-4-carboxylate esters can form well-ordered crystals amenable to unambiguous structural authentication [1].

Physical Form & Purity
Supporting evidence
Crystalline solid, ≥95% HPLC
Facilitates accurate weighing and batch consistency
Methyl ester analog often supplied as oil; solubility in CH₂Cl₂, EtOAc
Quality control Crystallinity Purity assay

Ethyl 6-Bromo-THQ-4-Carboxylate: Key Application Scenarios


Bromodomain BET Inhibitor Late-Stage Diversification

Patent US 8,993,554 and related filings establish the tetrahydroquinoline core as a privileged scaffold for bromodomain inhibition [1]. The 6-bromo substituent provides a synthetic handle for iterative Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups that probe the acetyl-lysine binding pocket, while the 4-ethyl ester can be hydrolysed to the carboxylic acid for subsequent amide coupling or retained as a prodrug moiety [1][2]. The ethyl ester's intermediate hydrolysis stability allows the Suzuki step to be performed in the presence of aqueous carbonate base without significant ester cleavage, a practical advantage over the methyl ester congener [2].

Anticancer SAR Around the 6-Bromo-THQ Pharmacophore

The demonstrated antiproliferative activity of 6-bromotetrahydroquinoline (IC₅₀ 2–50 µg·mL⁻¹ across A549, HeLa, HT29, Hep3B and MCF7 cell lines) provides a validated starting point for medicinal chemistry optimisation [3]. Procuring the 4-carboxylate ester enables systematic modification of the C4 position—conversion to amides, hydroxamic acids, or heterocycles—while retaining the active 6-bromo core. This parallel-synthesis-compatible strategy accelerates the identification of derivatives with improved potency, selectivity, or solubility relative to the parent 6-bromo-THQ scaffold [3].

Cross-Coupling Methodology Development

The compound serves as a well-defined, crystalline substrate for developing and benchmarking palladium-catalysed cross-coupling protocols on electron-rich, nitrogen-containing bicyclic frameworks [2]. Unlike the oily methyl ester, the crystalline ethyl ester permits accurate gravimetric dispensing for kinetic experiments, while the 6-bromo group ensures sufficient reactivity to test a broad range of catalysts (Pd(II) and Pd(0) pre-catalysts, N-heterocyclic carbene ligands, and biarylphosphine systems) [2][4]. The known Suzuki yields of 68–82% for the 6-bromo-THQ core under standard conditions provide a performance baseline against which new catalytic methods can be compared [4].

Hydroxamic Acid Synthesis for HDAC/Anticancer Agents

In a published synthetic route, 6-bromo-1,2,3,4-tetrahydroquinoline was alkylated with ethyl bromoacetate and subsequently converted to hydroxamic acid derivatives that exhibited anticancer activity and ABL kinase inhibition [5]. The target ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be employed in an analogous fashion: hydrolysis to the free acid followed by coupling with hydroxylamine yields the corresponding hydroxamic acid, a functional group prevalent in histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors [5].

Application
Selection Property
Validation Focus
Bromodomain inhibitor lead diversification
Dual functional handles (6-Br, 4-COOEt)
Bromodomain target engagement and selectivity
Antiproliferative screening and SAR
Reported antiproliferative core scaffold
Cell viability and selectivity endpoints
Cross-coupling methodology development
Crystalline substrate for Pd-catalyzed coupling
Catalyst scope and mild-condition efficiency
Hydroxamic acid synthesis for epigenetic probe research
Ester hydrolysis and coupling compatibility
HDAC/MMP inhibition assays
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